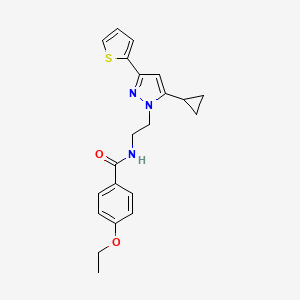
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and an ethoxybenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide typically involves multiple steps:
-
Formation of the Pyrazole Ring: : The initial step involves the synthesis of the 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core. This can be achieved through a cyclization reaction between a suitable hydrazine derivative and an α,β-unsaturated ketone or aldehyde under acidic or basic conditions.
-
Alkylation: : The pyrazole intermediate is then alkylated with a 2-bromoethylamine derivative to introduce the ethyl linker.
-
Amidation: : The final step involves the coupling of the alkylated pyrazole with 4-ethoxybenzoic acid or its activated derivative (such as an acid chloride) to form the desired benzamide compound. This reaction is typically carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The nitro group, if present in any intermediate, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
-
Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, particularly at the ethoxy group, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
科学研究应用
-
Medicinal Chemistry: : This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
-
Biological Studies: : The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
-
Chemical Biology: : It can serve as a probe to study biological pathways and mechanisms, particularly those involving pyrazole and thiophene derivatives.
-
Industrial Applications: : The compound might find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
作用机制
The exact mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide would depend on its specific biological target. Generally, compounds with pyrazole and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxybenzamide moiety might enhance the compound’s binding affinity and specificity towards its target.
相似化合物的比较
Similar Compounds
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of an ethoxy group.
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxybenzamide may confer unique properties such as increased lipophilicity, which can affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This structural variation can also influence the compound’s binding affinity and specificity towards its biological targets, potentially leading to different therapeutic effects compared to its analogs.
属性
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-26-17-9-7-16(8-10-17)21(25)22-11-12-24-19(15-5-6-15)14-18(23-24)20-4-3-13-27-20/h3-4,7-10,13-15H,2,5-6,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGIPWPGOHMKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














